3,4-Dichloro Trazodone-d6 Hydrochloride
Description
Substituent Modifications
- Chlorination Pattern : The parent Trazodone Hydrochloride contains a single chlorine atom at the 3-position of the phenyl ring, whereas this compound has chlorine atoms at both 3- and 4-positions.
- Deuterium Incorporation : The propyl chain in the deuterated analog is fully deuterated, increasing molecular mass by 6 atomic mass units compared to the non-deuterated form.
Physicochemical Implications
- Solubility : Deuterium substitution reduces aqueous solubility slightly due to increased hydrophobic character, though the hydrochloride salt mitigates this effect.
- Metabolic Stability : Deuterated analogs exhibit slower hepatic metabolism, as C-D bonds resist cytochrome P450-mediated oxidation more effectively than C-H bonds.
Spectroscopic Characterization (NMR, FTIR, MS)
Nuclear Magnetic Resonance (NMR)
Fourier-Transform Infrared Spectroscopy (FTIR)
Mass Spectrometry (MS)
- High-Resolution MS : Molecular ion peak at m/z 413.166 [M+H]⁺, consistent with the theoretical mass of C₁₉H₁₆D₆Cl₃N₅O.
- Fragmentation Pattern : Loss of HCl (36.5 Da) and deuterated propyl chain (CD₂-CD₂-CD₂, 48 Da) observed in tandem MS.
| Technique | Key Features | Citations |
|---|---|---|
| ¹H NMR | Deuterated propyl chain absence | |
| FTIR | C-D stretching at 2,100–2,200 cm⁻¹ | |
| HRMS | m/z 413.166 [M+H]⁺ |
Properties
IUPAC Name |
2-[1,1,2,2,3,3-hexadeuterio-3-[4-(3,4-dichlorophenyl)piperazin-1-yl]propyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N5O.ClH/c20-16-6-5-15(14-17(16)21)24-12-10-23(11-13-24)7-3-9-26-19(27)25-8-2-1-4-18(25)22-26;/h1-2,4-6,8,14H,3,7,9-13H2;1H/i3D2,7D2,9D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUFSJMSILCVNP-PKKCDELTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=C(C=C4)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro Trazodone-d6 Hydrochloride involves the chlorination of Trazodone to introduce chlorine atoms at the 3 and 4 positions of the phenyl ring. This is followed by the incorporation of deuterium atoms (d6) into the piperazine ring. The reaction conditions typically involve the use of chlorinating agents and deuterium sources under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro Trazodone-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to yield dechlorinated products.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Trazodone with modified functional groups, which can be used for further research and development.
Scientific Research Applications
3,4-Dichloro Trazodone-d6 Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for chemical identification and quantification.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro Trazodone-d6 Hydrochloride is similar to that of Trazodone. It acts as a serotonin receptor antagonist and reuptake inhibitor, enhancing serotonergic activity in the central nervous system. This leads to its antidepressant effects . The molecular targets include serotonin receptors and transporters, which are involved in the regulation of mood and anxiety .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Trazodone Hydrochloride and Its Impurities
- Trazodone Hydrochloride (CAS: 25332-39-2): The parent compound lacks deuterium and chlorine substituents. It is metabolized via hepatic pathways, producing active metabolites like m-chlorophenylpiperazine (mCPP). Its non-deuterated form limits its use in MS due to isotopic overlap with endogenous metabolites .
- Trazodone N-Oxide Hydrochloride (CAS: 55290-66-9) : An oxidative metabolite and impurity, this compound features an N-oxide group instead of chlorine substituents. It exhibits reduced receptor binding affinity compared to 3,4-Dichloro Trazodone-d6 HCl, making it pharmacologically less relevant .
| Parameter | 3,4-Dichloro Trazodone-d6 HCl | Trazodone HCl | Trazodone N-Oxide HCl |
|---|---|---|---|
| Substituents | 3,4-dichloro, deuterated | None | N-oxide |
| CAS No. | 1263278-79-0 | 25332-39-2 | 55290-66-9 |
| Deuterium Incorporation | ≥99% | None | None |
| Analytical Use | MS internal standard | Therapeutic agent | Impurity reference |
| Metabolic Stability | High (deuterium effect) | Moderate | Low |
Deuterated Analog: Nefazodone-d6 Hydrochloride
Nefazodone-d6 HCl (CAS: 1330236-06-0) shares structural similarities, including deuterium labeling and a triazolone core. However, it features a 3-chlorophenylpiperazine group instead of 3,4-dichloro substitution. This difference reduces its antimycobacterial potency compared to 3,4-dichloro derivatives but enhances serotonin receptor affinity .
Chlorinated Derivatives in Antimicrobial Activity
Evidence from Molecules (2014) highlights the superior potency of 3,4-dichloro-substituted compounds against Mycobacterium tuberculosis (Mtb). For example:
- O-{4-bromo-2-[(3,4-dichlorophenyl)carbamoyl]phenyl} phosphorothioate (1c) : MIC = 4 µM .
- 3,4-Dichloro derivatives (1l) : MIC = 8 µM .
In contrast, monosubstituted 3-Cl or 4-Cl analogs showed reduced activity, emphasizing the synergistic effect of dual chloro-substituents. Similar trends were observed against Candida albicans, where 3,4-dichloro derivatives outperformed 2,4-dihydroxy or benzimidazole analogs .
Analytical Advantages of Deuterium Labeling
- Stability : Deuterium reduces metabolic degradation by cytochrome P450 enzymes, extending half-life in analytical matrices .
- Sensitivity: Enhances signal resolution in LC-MS by avoiding overlap with non-deuterated analytes .
Structure-Activity Relationships (SAR)
Biological Activity
3,4-Dichloro Trazodone-d6 Hydrochloride is a stable isotope-labeled derivative of Trazodone, an antidepressant belonging to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). This compound is particularly valuable in research for tracing metabolic pathways and understanding drug interactions due to its deuterium labeling. This article explores its biological activity, mechanisms, applications in research, and relevant findings from various studies.
- Molecular Formula : CHDClNO
- Molecular Weight : 448.81 g/mol
- CAS Number : 1794892-17-3
This compound functions similarly to its parent compound, Trazodone. It primarily acts as:
- Serotonin Receptor Antagonist : It blocks serotonin receptors, enhancing serotonergic activity in the central nervous system.
- Reuptake Inhibitor : It inhibits the reuptake of serotonin, leading to increased levels of this neurotransmitter in the synaptic cleft.
This dual action contributes to its antidepressant effects while minimizing common side effects associated with other antidepressants, such as anxiety and sexual dysfunction .
Metabolic Studies
The deuterium labeling in this compound allows for precise tracking in metabolic studies. It is employed to:
- Investigate biochemical pathways and metabolic processes.
- Analyze the pharmacokinetics of Trazodone and its metabolites.
Pharmacokinetic Studies
Research indicates that Trazodone undergoes extensive metabolism primarily via the CYP3A4 enzyme, yielding several active metabolites. The pharmacokinetic profile includes:
- Bioavailability : Ranges from 63% to 91% after oral administration.
- Volume of Distribution : Approximately 0.47 to 0.84 L/kg.
- Half-Life : Varies between 3 to 9 hours depending on individual factors .
Study on Metabolic Pathways
A study utilizing this compound demonstrated its effectiveness in tracing the metabolic pathways of Trazodone. Researchers found that deuterium labeling significantly improved the accuracy of detecting metabolites in biological samples, thereby enhancing our understanding of drug metabolism.
Clinical Implications
Clinical research has shown that Trazodone exhibits efficacy comparable to other antidepressants while presenting a unique safety profile. A review of phase III studies indicated that it does not significantly prolong QT intervals compared to traditional antidepressants . The use of the deuterium-labeled compound allows for better monitoring of these effects in clinical settings.
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Trazodone | Serotonin antagonist & reuptake inhibitor | Commonly used antidepressant |
| Trazodone N-Oxide | Similar pharmacological properties | Active metabolite with distinct effects |
| Isotrazodone | Modified structure | Similar but with slight variations in activity |
| This compound | Enhanced metabolic tracing capability | Stable isotope labeling for precise studies |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3,4-Dichloro Trazodone-d6 Hydrochloride, and how is isotopic purity validated?
- Methodology :
- Synthesis : Use deuterated reagents (e.g., D₃-methyl groups) in key reaction steps, such as reductive amination or halogenation, to incorporate deuterium at specified positions. Ensure anhydrous conditions to avoid isotopic exchange .
- Characterization : Confirm structure via ¹H/²H NMR to verify deuterium incorporation (e.g., absence of proton signals at deuterated sites) and high-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., m/z shift of +6 for d6 isotopologues). Isotopic purity ≥98% should be confirmed using LC-MS with charged aerosol detection (CAD) .
Q. How can researchers optimize analytical methods (e.g., HPLC, LC-MS) to quantify this compound in biological matrices?
- Methodology :
- Internal Standard Calibration : Use the deuterated compound as an internal standard to correct for matrix effects. Validate methods for linearity (R² >0.99), precision (RSD <5%), and recovery (>90%) using spiked plasma/serum samples .
- Chromatographic Separation : Employ a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Monitor transitions specific to the deuterated compound (e.g., m/z 396 → 176 for Trazodone-d6) to avoid interference from non-deuterated analogs .
Advanced Research Questions
Q. How do deuterium kinetic isotope effects (KIEs) influence the metabolic stability of this compound compared to its non-deuterated counterpart?
- Methodology :
- In Vitro Metabolism : Incubate both compounds with human liver microsomes (HLMs) and quantify parent drug depletion via LC-MS/MS. Calculate KIE using the ratio of metabolic clearance rates (CLₘ) .
- Metabolite Profiling : Identify deuterium-retaining metabolites (e.g., hydroxylated or N-oxidized derivatives) to assess isotopic stability under physiological conditions .
Q. What strategies are effective for resolving structural ambiguities in Trazodone-related impurities (e.g., N-Oxide derivatives) during method development?
- Methodology :
- Impurity Synthesis : Prepare reference standards (e.g., Trazodone N-Oxide Hydrochloride, CAS 55290-66-9) via controlled oxidation of Trazodone using mCPBA or H₂O₂ .
- HPLC-UV/CAD Analysis : Use a gradient elution method (e.g., 10–90% acetonitrile in 20 min) to separate impurities. Charged aerosol detection enhances sensitivity for non-UV-active impurities .
Q. How can researchers address batch-to-batch variability in deuterium incorporation during scale-up synthesis?
- Methodology :
- Process Optimization : Monitor reaction temperature and pH to minimize deuterium loss. Use quenching experiments to identify isotopic exchange hotspots .
- Quality Control : Implement ²H NMR for batch-specific quantification of deuterium content. Acceptable variability: ≤2% deviation from theoretical D6 incorporation .
Q. What experimental designs are recommended for assessing the stability of this compound under accelerated storage conditions?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation products (e.g., dechlorinated analogs) via LC-MS .
- Long-Term Stability : Store samples at -20°C and analyze periodically for up to 24 months. Acceptable criteria: ≥95% purity retention .
Data Interpretation and Contradiction Management
Q. How should researchers resolve discrepancies in pharmacokinetic (PK) data between Trazodone-d6 and its non-deuterated form?
- Methodology :
- Cross-Validation : Compare PK parameters (e.g., AUC, t₁/₂) across multiple species (rat, dog) to isolate species-specific effects from isotopic differences .
- Isotope Effect Modeling : Use computational tools (e.g., DFT calculations) to predict KIEs and validate against in vivo data .
Q. What approaches mitigate interference from deuterium loss during in vivo metabolite identification studies?
- Methodology :
- Stable Isotope Tracing : Co-administer ¹³C-labeled Trazodone to distinguish between endogenous metabolites and deuterium-loss artifacts .
- High-Resolution MS/MS : Use fragmentation patterns to confirm deuterium retention in metabolites (e.g., m/z shifts consistent with D6 labeling) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
